Methyl 2-bromo-5-chloro-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-chloro-3-methoxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of bromine, chlorine, and methoxy substituents on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-chloro-3-methoxybenzoate typically involves the esterification of 2-bromo-5-chloro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-5-chloro-3-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Derivatives with different substituents replacing bromine or chlorine.
Oxidation: 2-bromo-5-chloro-3-methoxybenzaldehyde or 2-bromo-5-chloro-3-methoxybenzoic acid.
Reduction: Methyl 2-bromo-5-chloro-3-methoxybenzyl alcohol.
Scientific Research Applications
Chemistry: Methyl 2-bromo-5-chloro-3-methoxybenzoate is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features make it a valuable intermediate in the synthesis of bioactive molecules.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of dyes, pigments, and polymers, where its unique substituents impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-chloro-3-methoxybenzoate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles. In biological systems, its activity is determined by its interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-chloro-5-methoxybenzoate
- Methyl 2-bromo-3-methoxybenzoate
Comparison: Methyl 2-bromo-5-chloro-3-methoxybenzoate is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This dual halogenation can enhance its reactivity and selectivity in chemical reactions compared to compounds with only one halogen substituent. Additionally, the methoxy group provides electron-donating properties, influencing the compound’s overall reactivity and stability.
Biological Activity
Methyl 2-bromo-5-chloro-3-methoxybenzoate (C₉H₈BrClO₃) is an organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : C₉H₈BrClO₃
- Molar Mass : 245.07 g/mol
- Appearance : Clear to light yellow liquid
- Boiling Point : Approximately 271 °C
- Solubility : Not miscible in water, indicating hydrophobic properties
Synthesis
This compound can be synthesized through various methods, including halogenation and esterification processes. The synthesis typically involves the introduction of bromo and chloro groups onto a methoxybenzoate framework.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Studies have shown that compounds structurally similar to this compound possess significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
Compound | Activity Against S. aureus | Activity Against E. coli |
---|---|---|
Compound A | Comparable to ampicillin | Comparable to ampicillin |
Compound B | 50% of ampicillin activity | 50% of ampicillin activity |
Anticancer Activity
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, it shows promise in inhibiting the growth of colorectal cancer cells.
- Cytotoxicity Studies : In vitro assays reveal that related compounds exert significant cytotoxicity on colorectal cancer cell lines such as HCT116 and Caco-2, with IC50 values indicating potency .
Cell Line | IC50 (μM) |
---|---|
HCT116 | 0.35 ± 0.04 |
Caco-2 | 0.54 ± 0.04 |
The mechanism of action appears to involve cell cycle arrest at the G2/M phase, induction of apoptosis, and modulation of key signaling pathways such as PI3K/AKT/mTOR .
Case Studies
- Cytotoxic Mechanism Investigation :
- Antimicrobial Efficacy :
Properties
Molecular Formula |
C9H8BrClO3 |
---|---|
Molecular Weight |
279.51 g/mol |
IUPAC Name |
methyl 2-bromo-5-chloro-3-methoxybenzoate |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
BZPSRFKFPMMLEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1Br)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.